1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole
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Overview
Description
1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is a synthetic organic compound characterized by the presence of a methoxyphenyl group and a trifluoromethylphenyl group attached to a tetraazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole typically involves the following steps:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sodium azide and various catalysts.
Introduction of Substituents: The methoxyphenyl and trifluoromethylphenyl groups are introduced through nucleophilic substitution reactions. These reactions often require the use of strong bases or acids to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Strong acids or bases, appropriate solvents (e.g., dichloromethane, ethanol).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Industry: The compound’s stability and reactivity make it useful in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism by which 1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular processes such as proliferation, differentiation, and apoptosis.
Comparison with Similar Compounds
1-(4-Methoxyphenyl)-5-phenyl-1H-1,2,3,4-tetraazole: Lacks the trifluoromethyl group, resulting in different chemical properties and reactivity.
1-(4-Methoxyphenyl)-5-(4-fluorophenyl)-1H-1,2,3,4-tetraazole: Contains a fluorophenyl group instead of a trifluoromethylphenyl group, leading to variations in biological activity and applications.
Uniqueness: 1-(4-Methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetraazole is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct electronic and steric properties. These features enhance its stability, reactivity, and potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-[3-(trifluoromethyl)phenyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3N4O/c1-23-13-7-5-12(6-8-13)22-14(19-20-21-22)10-3-2-4-11(9-10)15(16,17)18/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKXBDRYLKMLSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=N2)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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